molecular formula C16H16ClN5O3S B2771683 2-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 950472-84-1

2-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2771683
CAS RN: 950472-84-1
M. Wt: 393.85
InChI Key: ZVAGHQGOXSPTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-(4-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.66 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, “2-Chloro-N-(4-ethoxyphenyl)quinazolin-4-amine” was prepared from 3a and 4-ethoxyaniline and was isolated as a solid .


Molecular Structure Analysis

The InChI code for “2-chloro-N-(4-ethoxyphenyl)acetamide” is 1S/C10H12ClNO2/c1-2-14-9-5-3-8 (4-6-9)12-10 (13)7-11/h3-6H,2,7H2,1H3, (H,12,13) .


Physical And Chemical Properties Analysis

“2-chloro-N-(4-ethoxyphenyl)acetamide” is a solid compound . It has a molecular weight of 213.66 .

Scientific Research Applications

Synthesis of Indole Derivatives

The compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Construction of Alkaloids

The compound can be used in the construction of indoles as a moiety in selected alkaloids. Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .

Synthesis of 2-Chloro-N-(4-Methoxybenzoyl)Benzenesulfonamide

The compound can be used in the synthesis of 2-chloro-N-(4-methoxybenzoyl)benzenesulfonamide .

Synthesis of 1,2,4-Thiadiazine,1-Dioxides

The compound can be used in the synthesis of 1,2,4-thiadiazine,1-dioxides .

Role in Multicomponent Reactions

The compound can be used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Generation of Biologically Active Structures

The compound can be used as an essential and efficient chemical precursor for generating biologically active structures comprising carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Synthesis of Pharmaceutically Active Compounds

The compound can be used in the synthesis of pharmaceutically active compounds and indole alkaloids .

Precursor for Heterocyclic Derivatives

The compound can be used as a precursor for the synthesis of various heterocyclic derivatives .

properties

IUPAC Name

2-chloro-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3S/c1-2-25-13-9-7-12(8-10-13)22-16(19-20-21-22)11-18-26(23,24)15-6-4-3-5-14(15)17/h3-10,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAGHQGOXSPTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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